5-(4-Aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate
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Overview
Description
EMD-56133 is a small molecule drug that functions as a renin inhibitor. Renin is an enzyme involved in the regulation of blood pressure and electrolyte balance. By inhibiting renin, EMD-56133 can potentially be used to treat conditions such as hypertension and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMD-56133 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and have been developed by Merck KGaA .
Industrial Production Methods
Industrial production of EMD-56133 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The production process also involves purification steps such as chromatography to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
EMD-56133 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: EMD-56133 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
EMD-56133 has several scientific research applications, including:
Chemistry: Used as a tool to study renin inhibition and its effects on biochemical pathways.
Biology: Investigated for its role in regulating blood pressure and electrolyte balance.
Medicine: Potential therapeutic agent for treating hypertension and cardiovascular diseases.
Industry: Used in the development of new renin inhibitors and related compounds.
Mechanism of Action
EMD-56133 exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, EMD-56133 reduces the production of angiotensin II, a potent vasoconstrictor that increases blood pressure. This inhibition leads to a decrease in blood pressure and improved cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
Aliskiren: Another renin inhibitor used to treat hypertension.
Remikiren: A renin inhibitor with similar mechanisms of action.
Uniqueness
EMD-56133 is unique in its specific molecular structure and binding affinity for renin. It has been shown to have a high degree of selectivity and potency in inhibiting renin activity, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
126722-78-9 |
---|---|
Molecular Formula |
C47H72N10O13 |
Molecular Weight |
985.1 g/mol |
IUPAC Name |
4-amino-N-[(2S)-1-[[3-[[(4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[(2S,3S)-2-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methylpentanoyl]amino]-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C41H64N10O6.C6H8O7/c1-4-26(2)37(47-25-30-24-46-27(3)48-38(30)44)40(56)51(36(54)23-34(52)32(43)21-28-11-7-5-8-12-28)35(53)15-18-45-39(55)33(22-29-13-9-6-10-14-29)49-41(57)50-19-16-31(42)17-20-50;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,9-10,13-14,24,26,28,31-34,37,47,52H,4-5,7-8,11-12,15-23,25,42-43H2,1-3H3,(H,45,55)(H,49,57)(H2,44,46,48);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t26-,32-,33-,34?,37-;/m0./s1 |
InChI Key |
CJGVCWKXZSDVRK-DFQVXBJQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C(=O)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC([C@H](CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
5-(4-aminopiperidyl-1-carbonyl)-L-2,6-Phe-beta-Ala-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-Ile-aminomethyl-4-amino-2-methylpyrimidine citrate 5-(4-aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate EMD 56133 EMD-56133 |
Origin of Product |
United States |
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